2-(4-Hydroxyphenyl)-2-methylpentan-3-one
Description
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-methylpentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGROUAYVSTZESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-2-methylpentan-3-one typically involves the condensation of 4-hydroxybenzaldehyde with methyl ethyl ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-2-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-(4-hydroxyphenyl)-2-methylpentanol.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-(4-Hydroxyphenyl)-2-methylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-2-methylpentan-3-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-Hydroxy-2-(4-morpholinophenyl)-1-(4-methylphenyl)-pentan-3-one
- Molecular Formula: Not explicitly provided, but substituents include morpholino and 4-methylphenyl groups.
- Key Features: The morpholino group introduces nitrogen-based electron donation, while the methylphenyl group enhances steric bulk.
- Synthesis: Prepared via alkylation of 1-hydroxy-1-(4-morpholinophenyl)-butan-2-one with 4-methylphenylmethyl bromide in DMSO under basic conditions .
1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one
- Molecular Formula : C₁₈H₂₀O₂ .
- Key Features : Two phenyl groups at C2 create significant steric hindrance, while the hydroxyl group at C1 adds polarity.
- Comparison : The diphenyl substitution reduces water solubility compared to 2-(4-Hydroxyphenyl)-2-methylpentan-3-one, which has a single aromatic ring. This structural difference may also affect metabolic stability in biological systems.
3-(3,4-Dimethoxyphenyl)pentan-2-one
- Molecular Formula : C₁₃H₁₈O₃ (MW: 222.28 g/mol) .
- Applications : Used as a pharmaceutical intermediate, suggesting that this compound could similarly serve in drug synthesis.
Functional and Positional Isomers
2-Methyl-6-(4-methylphenyl)heptan-3-one
2-Hydroxypentan-3-one
- Molecular Formula : C₅H₁₀O₂ .
- Key Features: A simpler, non-aromatic ketone with a hydroxyl group at C2.
- Comparison : The absence of aromatic rings reduces π-π stacking interactions, making this compound more volatile and less suited for applications requiring structural rigidity.
Research Findings and Implications
- Synthetic Routes: Alkylation and condensation reactions are common for pentan-3-one derivatives, as seen in the synthesis of 2-Hydroxy-2-(4-morpholinophenyl)-1-(4-methylphenyl)-pentan-3-one using DMSO and NaOH . Similar methods may apply to this compound.
- Biological Activity : Aromatic hydroxyl groups (e.g., in this compound) are associated with antioxidant properties, whereas methoxy groups (e.g., in 3-(3,4-Dimethoxyphenyl)pentan-2-one) may enhance metabolic stability .
- Physical Properties : Steric bulk from diphenyl groups (e.g., in 1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one) reduces solubility but increases thermal stability , a consideration for industrial applications.
Biological Activity
2-(4-Hydroxyphenyl)-2-methylpentan-3-one, also known as a hydroxy ketone derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and a ketone functional group, making it an interesting candidate for various applications in medicinal chemistry and biochemistry.
The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with methyl ethyl ketone under acidic or basic conditions. Catalysts such as hydrochloric acid or sodium hydroxide are commonly used to facilitate this reaction, which is conducted at elevated temperatures to enhance yield and purity.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H16O2
- Molecular Weight: 192.26 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Properties : The hydroxyl group in the compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
- Anticancer Potential : Research has highlighted its potential as an anticancer agent. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Redox Reactions : The compound can undergo redox reactions, influencing cellular oxidative stress levels and modulating signaling pathways involved in inflammation and cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer progression.
Case Studies and Research Findings
Recent studies have focused on the effectiveness of this compound in different biological contexts:
- Anticancer Studies : A study evaluated the compound's effect on human colorectal cancer cells (HCT-116). Results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound displayed notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 4-Hydroxyphenylacetone | Hydroxy ketone | Antioxidant |
| 4-Hydroxybenzaldehyde | Aldehyde | Antimicrobial |
| 4-Hydroxybenzoic acid | Carboxylic acid | Anti-inflammatory |
The distinct combination of a hydroxyphenyl group and a methylpentanone structure imparts unique chemical properties that enhance its reactivity and biological activity compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
